Cas no 936694-43-8 ((-)-(8S,9R)-6'-methoxyinchonan-9-ol trihydrate)
936694-43-8 structure
Product Name:(-)-(8S,9R)-6'-methoxyinchonan-9-ol trihydrate
CAS-nummer:936694-43-8
MF:C20H24N2O2
MW:324.416765213013
CID:2078764
PubChem ID:1065
Update Time:2025-05-19
(-)-(8S,9R)-6'-methoxyinchonan-9-ol trihydrate Chemische en fysische eigenschappen
Naam en identificatie
-
- (-)-(8S,9R)-6'-methoxyinchonan-9-ol trihydrate
- (-)-quinine
- (8-alpha,9R)-6'-methoxycinchonan-9-ol
- (8S,9R)-chinin
- (R)-(6-methoxyquinolin-4-yl)((2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol
- (R)-(6-methoxyquinolin-4-yl)-((2S,4S,8R)-8-vinylquinuclidin-2-yl)methanol
- 2B,H2SO4-Quinine
- 6'-methoxycinchonan-9-ol
- 6'-Methoxy-cinchonan-9-ol
- B,2HCl-Quinine
- B,HBr-Quinine
- B,HCl-Quinine
- chinine
- Epichinidin
- NSC5362
- QN
- QNH
- Quinidine
- quinine
- quinine powder
- Quinine,BAN
- Quinine-sulfate
- NSC-131458
- (S)-[-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol
- Cinchonan-9-ol, 6'-methoxy-, (8alpha,9R)-
- Chinidin; Pitayine; (+)-Quinidine; Quinidex; Chinidin
- 9-epi-Quinine
- (6-methoxy-4-quinolyl)(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methanol
- SCHEMBL25528
- LOUPRKONTZGTKE-UHFFFAOYSA-N
- GNF-PF-5473
- 2-Quinuclidinemethanol, .alpha.-(6-methoxy-4-quinolyl)-5-vinyl-
- HMS3373C19
- (R)-(6-methoxy-4-quinolyl)-(5-vinylquinuclidin-2-yl)methanol
- EN300-717637
- 936694-43-8
- {5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl}(6-methoxyquinolin-4-yl)methanol
- 572-60-1
- NCGC00015871-03
- (8alpha,9S)-6'-Methoxycinchonan-9-ol
- (6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methanol
- Cinchonan-9-ol, 6'-methoxy-, (8.alpha.,9R)-
- (+)-Chinidin
- SY014630
- (5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol
- PB48768
- [5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol
- AKOS015909346
- L001278
- SY017339
- NS00078016
- NCI60_004320
- CHEBI:94416
- NSC131458
- HMS3369K22
- (1R)((2S,4S,5R)-5-vinylquinuclidin-2-yl)(6-methoxy(4-quinolyl))methan-1-ol
- FT-0674273
- WLN: T66 BNJ HO1 EYQ-DT66 A B CNTJ A1U1
- DTXSID40903283
- BCP18339
- FT-0650641
- FT-0674276
- CHEMBL15088
- .alpha.-(6-Methoxy-4-quinoyl)-5-vinyl-2-quinclidinemethanol
- (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
-
- MDL: MFCD07808735
- Inchi: 1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3
- InChI-sleutel: LOUPRKONTZGTKE-UHFFFAOYSA-N
- LACHT: OC(C1C=CN=C2C=CC(=CC=12)OC)C1CC2CCN1CC2C=C
Berekende eigenschappen
- Exacte massa: 324.183778013g/mol
- Monoisotopische massa: 324.183778013g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 24
- Aantal draaibare bindingen: 4
- Complexiteit: 457
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 4
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.9
- Topologisch pooloppervlak: 45.6Ų
(-)-(8S,9R)-6'-methoxyinchonan-9-ol trihydrate Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-717637-1.0g |
{5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl}(6-methoxyquinolin-4-yl)methanol |
936694-43-8 | 1g |
$0.0 | 2023-06-06 |
(-)-(8S,9R)-6'-methoxyinchonan-9-ol trihydrate Gerelateerde literatuur
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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